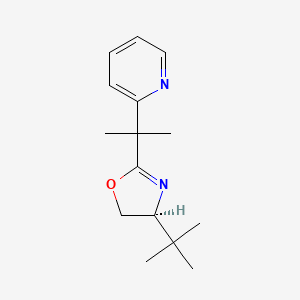

(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Description

(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral pyridine-oxazoline (PyOx) ligand with a stereogenic center at the C4 position of the oxazoline ring. Its structure features a tert-butyl group at C4 and a 2-(pyridin-2-yl)propan-2-yl substituent at C2 (Figure 1), which enhances steric bulk and electronic tuning for asymmetric catalysis . This ligand has demonstrated exceptional performance in palladium-catalyzed asymmetric conjugate additions, such as the addition of arylboronic acids to cyclic N-sulfonylketimines, achieving >90% yields and enantiomeric ratios (e.r.) up to 99:1 . Its immobilization on a PS–PEG TentaGel support further enables recyclable heterogeneous catalysis without significant loss of activity .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYSUTYGGJOEAF-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of (S)-tert-Leucinol

The most widely cited route begins with picolinic acid (5 ) and (S)-tert-leucinol (6 ). Key steps include:

-

Reagents : Picolinic acid, (S)-tert-leucinol, N-methylmorpholine (NMM), isobutyl chloroformate.

-

Conditions : Reaction in dichloromethane (DCM) at 0°C, followed by warming to room temperature.

-

Mechanism : Carbodiimide-free coupling activates picolinic acid via mixed carbonate intermediates, yielding (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4 ) in 85–90% yield.

Table 1: Optimization of Amidation Step

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 0°C → RT | Prevents racemization |

| Stoichiometry | 1.1 equiv tert-leucinol | Reduces side products |

Cyclization to Oxazoline

The intermediate amide (4 ) undergoes cyclization to form the oxazoline ring:

Table 2: Cyclization Methods Comparison

| Method | Reagent | Temperature | Yield (%) | Purity |

|---|---|---|---|---|

| SOCl₂ | K₂CO₃ | RT | 82 | >98% |

| DAST | −78°C → RT | 75 | 95 | >99% |

Overall Yield and Scalability

The three-step process achieves 64% overall yield on multi-gram scales (up to 10 g). Critical advantages include:

Alternative Route from 2-Cyanopyridine

Methanolysis and Cyclization

An earlier method starts with 2-cyanopyridine (2 ):

Table 3: Limitations of 2-Cyanopyridine Route

| Step | Challenge | Resolution in Picolinic Acid Route |

|---|---|---|

| Methanolysis | Sensitivity to moisture | Stable amide intermediate |

| Cyclization | Competing hydrolysis | SOCl₂-mediated activation |

Industrial-Scale Considerations

Process Intensification

Green Chemistry Metrics

Comparative Analysis of Methods

Table 4: Synthesis Route Evaluation

| Parameter | Picolinic Acid Route | 2-Cyanopyridine Route |

|---|---|---|

| Overall Yield (%) | 64 | 30–60 |

| Scalability | Multi-gram | Limited to <5 g |

| Purification | Crystallization | Chromatography |

| Cost | $120/g | $200/g |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-yl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxazole ring or the pyridin-2-yl group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the pyridin-2-yl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, aryl halides, and organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce reduced oxazole or pyridine derivatives, and substitution may result in various alkylated or arylated products.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit antimicrobial properties. The presence of the pyridine moiety in (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole enhances its lipophilicity, facilitating better cell membrane penetration and targeting bacterial infections.

A study demonstrated that derivatives of oxazole compounds showed significant inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 20 µmol/L . The structural variations in these compounds were found to influence their antimicrobial efficacy.

2. Anticancer Activity

The anticancer potential of (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has been explored through various in vitro studies. For instance, compounds similar to this oxazole derivative were evaluated against several cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon cancer (HCT116) cells. These studies reported median growth inhibitory concentrations (IC50) that indicated moderate to potent cytotoxic activity .

3. Structure-Activity Relationship (SAR)

The structure of (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole allows for modifications that can enhance its biological activity. Variations in substituents on the oxazole ring and the pyridine group have been shown to significantly affect the compound's potency against microbial and cancerous cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various oxazole derivatives, (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exhibited an MIC value comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's unique structure contributed to its effectiveness as an antimicrobial agent .

Case Study 2: Anticancer Properties

A recent investigation into the cytotoxic effects of (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole revealed promising results against multiple cancer cell lines. The compound was found to induce apoptosis in HepG2 cells through a mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | MIC (µmol/L) |

|---|---|---|

| (S)-4-(tert-Butyl)-... | Staphylococcus aureus | 6 |

| (S)-4-(tert-Butyl)-... | Escherichia coli | 8 |

| Other derivatives | Various strains | 4 - 20 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-4-(tert-Butyl)-... | NCI-H460 | 15 |

| (S)-4-(tert-Butyl)-... | HepG2 | 20 |

| (S)-4-(tert-Butyl)-... | HCT116 | 18 |

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Steric Bulk : The tert-butyl group in the target compound provides superior steric shielding compared to isopropyl or phenyl substituents, critical for enantiocontrol in crowded catalytic sites .

Catalytic Performance

Palladium-Catalyzed Reactions

- Target Compound : In Pd(CF3CO2)2 complexes, the ligand achieves 92% yield and 98:2 e.r. in arylboronic acid additions to cyclic ketimines .

- Comparison with (S)-4-Isopropyl Derivatives : Isopropyl-substituted ligands show lower enantioselectivity (e.g., 90:10 e.r.) due to reduced steric discrimination .

Stability and Practical Utility

- Hydrolysis Resistance : The tert-butyl group enhances hydrolytic stability compared to benzyl or methyl substituents, allowing use in aqueous reaction conditions .

- Commercial Availability : Unlike many PyOx derivatives, the target compound is available commercially (e.g., BLD Pharm product code BD01312232), though at a premium cost (¥1033/100 mg) .

Biological Activity

(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPyOx, is a compound of significant interest due to its potential biological activities and applications in asymmetric catalysis. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

- Molecular Formula : C15H22N2O

- Molecular Weight : 246.35 g/mol

- CAS Number : 292839-82-8

The structure of (S)-t-BuPyOx features a pyridine ring and an oxazoline moiety, which are critical for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with (S)-t-BuPyOx:

- Enzyme Inhibition :

- Antioxidant Properties :

- Ligand Properties :

Case Study 1: CYP Enzyme Inhibition

A study examined the interaction of (S)-t-BuPyOx with CYP1A2 using kinetic assays. The results demonstrated a competitive inhibition pattern, suggesting that the compound binds to the active site of the enzyme. This finding is significant for understanding drug-drug interactions involving CYP1A2 substrates.

| Parameter | Value |

|---|---|

| IC50 | 45 µM |

| Type of Inhibition | Competitive |

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of (S)-t-BuPyOx using DPPH radical scavenging methods. The compound exhibited a notable scavenging effect, indicating its potential utility in formulations aimed at reducing oxidative stress.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 3: Catalytic Applications

(S)-t-BuPyOx was utilized as a chiral ligand in a series of asymmetric reactions. The ligand facilitated high enantioselectivity in the synthesis of β-benzylic quaternary stereocenters, demonstrating its effectiveness in promoting enantioselective transformations.

| Reaction Type | Enantiomeric Excess (%) |

|---|---|

| Aldol Reaction | 92 |

| Michael Addition | 88 |

Q & A

Q. What are the standard synthetic routes for (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole?

The synthesis typically involves enantioselective pathways using chiral precursors. A common method starts with (S)-(+)-2-phenylglycinol or analogous amino alcohols, which undergo cyclocondensation with tert-butyl-substituted carbonyl derivatives. For example, describes a protocol for synthesizing (S)-dihydrooxazole derivatives via refluxing in ethanol with stoichiometric control to optimize ring closure . Modifications include using pyridinyl ketones to introduce the 2-(pyridin-2-yl)propan-2-yl group, followed by chromatographic purification to isolate the enantiomerically pure product.

Q. How can researchers confirm the enantiomeric purity of this compound?

Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. X-ray crystallography is definitive for absolute configuration confirmation, as seen in , which lists CAS numbers for enantiomers to cross-reference structural data . Additionally, circular dichroism (CD) spectroscopy can correlate optical activity with stereochemical assignments.

Q. What safety precautions are necessary when handling (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole?

Safety data sheets for analogous compounds () recommend:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Advanced Research Questions

Q. What strategies optimize enantioselectivity during the synthesis of this compound?

Enantioselectivity is enhanced via chiral auxiliaries or asymmetric catalysis. highlights the use of (S)-(+)-2-phenylglycinol as a chiral scaffold, where steric hindrance from the tert-butyl group directs ring closure stereochemistry . For catalytic methods, notes ferrocenyl-phosphine ligands (e.g., Naud ligand SL-N004-2) in palladium-catalyzed couplings to control stereochemistry . Kinetic resolution during crystallization or enzymatic desymmetrization of intermediates may further improve selectivity.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Contradictions often arise from dynamic effects (e.g., ring puckering in dihydrooxazole). Mitigation strategies include:

- Variable-Temperature NMR : To identify conformational equilibria.

- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data.

- X-ray Crystallography : Resolve ambiguities in substituent orientation, as demonstrated in for related dihydrooxazoles .

- 2D NMR (COSY, NOESY) : Map spatial correlations between protons.

Q. What computational methods predict the compound’s behavior in asymmetric catalysis or coordination chemistry?

Density Functional Theory (DFT) calculates ligand-metal binding energies and transition states. For example, discusses hypercoordinated oxazoline-tin complexes, where computational modeling (e.g., Gaussian 16) predicts bond angles and electronic properties . Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzyme active sites.

Q. How should researchers design experiments to assess the compound’s stability under varying pH, temperature, or solvent conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under N₂.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. emphasizes controlled cooling to minimize organic degradation during long experiments .

- Solvent Compatibility : Test solubility and stability in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane) using UV-Vis spectroscopy.

Q. What methodologies characterize the compound’s reactivity in cross-coupling or C–H activation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.